3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea
Description
This compound is a urea derivative featuring a dihydropyridazinone core substituted with a furan-2-yl group and a trifluoromethylphenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan ring may contribute to π-π stacking or hydrogen-bonding interactions.
Properties
IUPAC Name |
1-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)12-3-1-4-13(11-12)23-17(27)22-8-9-25-16(26)7-6-14(24-25)15-5-2-10-28-15/h1-7,10-11H,8-9H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLCDBRORKKRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multiple steps, typically involving the formation of the pyridazinone ring followed by the introduction of the furan ring and the trifluoromethyl phenyl group. Key steps often include:
Pyridazinone formation: : Starting from a hydrazine derivative reacting with a diketone.
Furan attachment: : Functionalization of the pyridazinone with a furan derivative, often through cross-coupling reactions.
Urea formation: : The final step involves the attachment of the trifluoromethyl phenyl isocyanate to the previously formed intermediate, resulting in the urea linkage.
Industrial Production Methods
On an industrial scale, production might involve similar steps but optimized for higher yields and cost-efficiency. Large-scale reactors, precise control of reaction conditions (temperature, pressure, solvents), and continuous flow techniques might be employed.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation and Reduction: : The compound can undergo selective oxidation and reduction reactions due to its diverse functional groups.
Substitution: : The presence of reactive sites allows for various substitution reactions, especially on the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: : Catalysts like palladium or ruthenium-based catalysts.
Reduction: : Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reactions typically result in modified analogs of the parent compound, often with enhanced or altered properties suitable for specific applications.
Scientific Research Applications
The compound's distinct structure lends itself to a variety of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, including enzyme inhibition studies.
Medicine: : Explored for therapeutic applications, including anti-inflammatory and anticancer research.
Industry: : Potential use in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level, targeting specific pathways or enzymes. For example:
Enzyme Inhibition: : The compound may inhibit key enzymes by binding to their active sites, interfering with normal biochemical processes.
Signal Pathways: : It can modulate signaling pathways, leading to varied biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Linkages
The compound shares structural motifs with urea-based molecules studied for their binding properties. For example:
- Compound X (CPX): N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (from ) exhibits high binding affinity (−8.1 kcal/mol) toward the CDR3 region of monoclonal antibodies, attributed to its dihydropyridazinone and pyridinone moieties. In contrast, the target compound lacks the pyridinone group but retains the urea linker and furan substituent, which may reduce specificity for antibody regions .
- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) and 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (8k) (from ) feature chloromethylthiazole and trifluoromethylphenyl groups. These compounds demonstrate moderate synthetic yields (52.7% and 55.6%, respectively) and molecular weights (412.1 and 446.0 g/mol). The target compound’s dihydropyridazinone core and furan substituent likely confer distinct solubility and reactivity compared to the thiazole-containing analogues .
Functional Comparison
- Binding Affinity: Compound X (CPX) outperforms common excipients like trehalose and sucrose in binding to antibody regions, highlighting the role of heterocyclic systems in affinity. The target compound’s dihydropyridazinone-furan system may offer intermediate binding properties but lacks direct experimental validation .
- Synthetic Accessibility : The yields of compounds 8j and 8k (~50–55%) suggest challenges in synthesizing urea derivatives with bulky substituents. The target compound’s synthesis may face similar hurdles due to its ethylurea linker and trifluoromethyl group .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- The trifluoromethyl group’s electron-withdrawing nature may improve metabolic stability over non-fluorinated analogues, as seen in 8j and 8k .
- Further studies are needed to evaluate the target compound’s efficacy in preventing protein aggregation, leveraging insights from Compound X’s high affinity for antibody regions .
Biological Activity
The compound 3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a furan ring, a dihydropyridazine moiety, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The furan and pyridazine components are known to influence several biochemical pathways, including:
- Enzyme Inhibition : The structure may allow for the inhibition of enzymes involved in disease pathways.
- Receptor Modulation : The trifluoromethyl group can enhance binding affinity to certain receptors, potentially leading to altered signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.
- Antimicrobial Properties : The furan derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammatory markers in vitro.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study: Anticancer Activity
In a study published by PubMed, the compound was tested against several cancer cell lines. Results showed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death (apoptosis) .
Case Study: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of related compounds. The study demonstrated that derivatives with similar structural motifs effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
